(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine
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Overview
Description
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a propyl group attached to another phenyl ring, connected through a methanimine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imine compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imine group, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-(4-propylphenyl)methanimine
- (E)-1-(4-Ethoxyphenyl)-N-(4-methylphenyl)methanimine
Uniqueness
(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
37599-81-8 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C18H21NO/c1-3-5-15-6-10-17(11-7-15)19-14-16-8-12-18(13-9-16)20-4-2/h6-14H,3-5H2,1-2H3 |
InChI Key |
JGOVLRCBTRVOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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